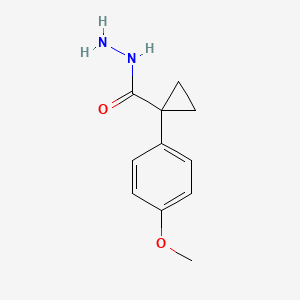

1-(4-Methoxyphenyl)cyclopropanecarbohydrazide

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)cyclopropane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-9-4-2-8(3-5-9)11(6-7-11)10(14)13-12/h2-5H,6-7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFIYYOWHACJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxyphenyl)cyclopropanecarbohydrazide, with the CAS number 1006875-72-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a 4-methoxyphenyl group and a hydrazide functional group, which may influence its biological activity through various mechanisms.

This compound exhibits biological activity through several proposed mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, including those involved in metabolic pathways. For instance, studies indicate that derivatives of compounds with similar structures can inhibit lipoxygenase enzymes, which are crucial in inflammatory processes .

- Cell Signaling Modulation : The compound may interact with cellular signaling pathways, affecting gene expression and protein function. This modulation can lead to altered cellular responses in various biological systems.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens. Such activity is often associated with structural features that allow interaction with microbial cell membranes or metabolic pathways .

- Anticancer Potential : Similar compounds have shown promise in cancer research, particularly in inhibiting tumor growth through apoptosis induction and cell cycle arrest. The hydrazide moiety is often linked to anticancer activity due to its ability to form complexes with metal ions, enhancing cytotoxic effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Dosage and Efficacy

The efficacy of this compound appears to be dose-dependent. Higher concentrations generally correlate with increased biological activity, although specific thresholds vary by target organism or cell type.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide with structurally related compounds, focusing on substituents, biological activity, and synthesis:

Key Comparative Analysis

Functional Groups and Bioactivity :

- The carbohydrazide group in the target compound enables condensation with ketones or aldehydes to form heterocycles (e.g., pyrazoles, triazoles), which are common in drug candidates . In contrast, the carboxylic acid analogue (CAS: 16728-01-1) serves primarily as a synthetic intermediate, lacking direct bioactivity .

- Replacement of the carbohydrazide with a carboxamide group (as in the indazole derivative ) retains anticancer activity but alters metabolic stability and binding affinity.

- Synthetic Accessibility: The target compound is synthesized via straightforward hydrazide-ketone condensations , whereas the indazole-containing analogue requires multi-step routes involving morpholine amination and cyclopropane functionalization . Derivatives with hydroxyimino groups (e.g., ) are synthesized via cyclopropanation followed by oxidation, which introduces steric effects impacting reactivity.

Biological Performance :

- The antiproliferative activity of the target compound and its indazole-containing analogue suggests that the cyclopropane-carbohydrazide scaffold enhances interaction with cellular targets (e.g., kinases or DNA-binding proteins).

- Piperazine derivatives (e.g., 1-(4-Methoxyphenyl)piperazine ) exhibit stimulant properties via serotonin/dopamine modulation, illustrating how structural changes (piperazine vs. cyclopropane) drastically alter pharmacological profiles.

Commercial and Practical Considerations :

- The target compound’s discontinued status contrasts with the commercial availability of its carboxylic acid analogue , affecting its utility in large-scale applications.

Preparation Methods

Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid Intermediate

According to ChemicalBook, 1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid can be synthesized from 4-methoxybenzyl cyanide through a multi-step reaction involving sodium amide and heating in toluene, followed by base hydrolysis with potassium hydroxide and bis-(2-hydroxy-ethyl) ether as solvent.

Typical conditions include:

- Sodium amide in toluene, heating for 1 hour followed by overnight heating for 6 hours.

- Hydrolysis step with KOH at elevated temperature for 8 hours.

Yield reported: Approximately 76.7% for the hydrolysis step.

Conversion to Carbohydrazide

The key step to obtain the carbohydrazide involves the reaction of the acid or ester intermediate with hydrazine hydrate.

From a related synthetic methodology described in the synthesis of diacylhydrazines (Sun et al., 2013), a similar hydrazide formation is achieved by refluxing the ester intermediate with excess hydrazine hydrate in ethanol for several hours (typically 5 hours), followed by cooling and filtration to isolate the pure hydrazide product.

Microwave-assisted synthesis has been applied to accelerate this transformation, using potassium iodide as a catalyst and hydrazine hydrate under microwave irradiation for shorter reaction times (e.g., 2 minutes at 500 W), improving reaction efficiency and yield.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

Microwave-assisted synthesis significantly reduces reaction time for hydrazide formation, enhancing throughput and potentially improving purity by minimizing side reactions.

Catalysts such as potassium iodide facilitate nucleophilic substitution reactions during intermediate formation, enhancing yield and reaction rate.

Reflux conditions in ethanol with excess hydrazine hydrate remain the classical and reliable method for carbohydrazide synthesis from esters, providing good yields and purity.

Acid catalysis (e.g., acetic acid) can be employed to promote hydrazide formation from acid or acyl chloride intermediates, offering an alternative to direct hydrazine hydrate reflux.

The choice of solvent (ethanol, methanol, THF) and reaction temperature critically influences reaction kinetics and product isolation efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide, and how do reaction conditions influence yield?

- Methodology : A two-step synthesis is common. First, cyclopropanation of 4-methoxyphenyl precursors (e.g., 4-methoxybenzaldehyde derivatives) using reagents like trimethylsulfoxonium iodide under basic conditions. Second, coupling the cyclopropane-carboxylic acid intermediate with hydrazine. Optimize temperature (70–90°C) and solvent (DMF or isopropyl alcohol with triethylamine) to avoid side reactions such as hydrolysis of the hydrazide group .

- Key Parameters : Reaction time (48–72 hours for cyclopropanation), stoichiometry of hydrazine (1.5–2.0 equivalents), and inert atmosphere to prevent oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% as per ).

- NMR : Confirm the cyclopropane ring (δ 1.2–1.8 ppm for CH₂ protons) and methoxy group (δ 3.8 ppm) .

- Mass Spectrometry : Verify molecular ion peaks at m/z 235.1 (M+H⁺) .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry, particularly for cyclopropane ring distortion caused by the methoxyphenyl group .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Stability : The hydrazide group is sensitive to light and moisture. Store at –20°C in amber vials with desiccants. Avoid repeated freeze-thaw cycles to prevent decomposition .

- Handling : Use anhydrous solvents (e.g., DMF or DCM) during synthesis and purification to minimize hydrolysis .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

- Mechanistic Insight : The strained cyclopropane ring undergoes selective ring-opening under acidic conditions (e.g., H₂SO₄) to form allylic intermediates. Steric hindrance from the 4-methoxyphenyl group directs regioselectivity in reactions with electrophiles .

- Experimental Design : Use DFT calculations to map transition states and compare with empirical data from kinetic studies (e.g., monitoring by NMR) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

- Troubleshooting :

- Purity Verification : Cross-check HPLC and LC-MS data to rule out impurities (e.g., residual solvents or byproducts) as false activity signals .

- Assay Conditions : Test under varying pH (5.0–7.4) and serum concentrations to identify confounding factors in cell-based assays .

- Control Experiments : Include structurally analogous compounds (e.g., 1-(4-Methylphenyl)cyclopropanecarbohydrazide) to isolate the role of the methoxy group .

Q. How can computational modeling predict the compound’s binding affinity for biological targets (e.g., enzymes or receptors)?

- Approach :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450 or kinases) to identify potential binding pockets.

- MD Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of the cyclopropane ring in hydrophobic pockets .

- Validation : Compare predicted IC₅₀ values with in vitro enzymatic inhibition assays .

Q. What are the challenges in synthesizing N-substituted derivatives, and how can they be addressed?

- Synthetic Hurdles : The hydrazide group’s nucleophilicity can lead to over-alkylation or acylation.

- Optimization :

- Protecting Groups : Use Boc or Fmoc to temporarily block the hydrazide during derivatization .

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 24 hours) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.